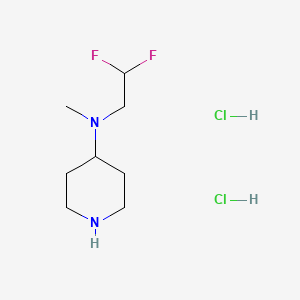

N-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride

Description

Molecular Identity and Classification

N-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride is classified as a fluorinated tertiary amine derivative belonging to the piperidine family of heterocyclic compounds. The compound is uniquely identified by its Chemical Abstracts Service number 1354962-65-4 and molecular formula C8H18Cl2F2N2, indicating the presence of the dihydrochloride salt form. The molecular weight of the dihydrochloride salt is 251.1447 grams per mole, reflecting the contribution of two hydrochloride units to the overall molecular mass.

The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the base structure being N-(2,2-difluoroethyl)-N-methylpiperidin-4-amine, modified by the addition of two hydrochloride moieties. The presence of the difluoroethyl substituent represents a key structural feature that distinguishes this compound from other piperidine derivatives, as fluorine substitution often imparts unique electronic and steric properties to organic molecules. The methyl group attached to the nitrogen atom provides additional steric bulk and influences the compound's conformational behavior.

The classification of this compound extends beyond simple structural categories, as it represents an important example of how strategic fluorine incorporation can modulate molecular properties. The 2,2-difluoroethyl group introduces both electronic effects through the strong electron-withdrawing nature of fluorine atoms and steric considerations due to the specific spatial arrangement of these substituents. This dual influence makes the compound particularly interesting from both synthetic and applications perspectives.

Structural Features and Conformational Analysis

The structural architecture of this compound centers around a six-membered piperidine ring system with specific substitution patterns that significantly influence its three-dimensional conformation. The piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for saturated six-membered rings. The amino substituent at the 4-position of the piperidine ring introduces a secondary amine functionality that serves as the attachment point for both the methyl and difluoroethyl groups.

Conformational analysis reveals that the orientation of substituents on the piperidine ring is influenced by a combination of steric and electronic factors. The presence of the N-methylpiperidin-4-amine core creates a situation where the nitrogen atom at the 4-position can adopt different hybridization states depending on the nature of its substituents. The difluoroethyl group introduces unique conformational constraints due to the strong electronegativity of fluorine atoms and their influence on neighboring carbon-hydrogen bonds.

Research into similar fluorinated piperidine systems has demonstrated that fluorine atoms in the 2,2-difluoroethyl substituent prefer specific orientations that minimize unfavorable electrostatic interactions while maximizing favorable orbital overlaps. The chair conformation of the piperidine ring allows for both axial and equatorial orientations of substituents, with the specific preference depending on the electronic nature of the attached groups. In the case of N-(2,2-difluoroethyl)-N-methylpiperidin-4-amine, the bulky difluoroethyl group tends to adopt orientations that minimize steric clashes with other ring substituents.

The conformational preferences of this compound are further influenced by the phenomenon known as pseudoallylic strain, which has been extensively studied in related piperidine derivatives. This effect arises from the interaction between substituents and can lead to unexpected conformational preferences, particularly when electron-withdrawing groups like the difluoroethyl moiety are present. The methyl group on the amino nitrogen provides additional conformational complexity, as it can rotate freely while maintaining optimal electronic interactions with the piperidine ring system.

Isomeric Forms and Stereochemical Considerations

The stereochemical landscape of this compound is defined by the specific substitution pattern on the piperidine ring and the conformational flexibility of the attached side chains. While the compound does not possess traditional stereogenic centers that would give rise to enantiomers, it exhibits conformational isomerism due to the multiple rotatable bonds within its structure. The piperidine ring itself can adopt different chair conformations, leading to axial and equatorial arrangements of substituents.

The 4-position substitution pattern creates a scenario where the amino group can adopt different orientations relative to the ring plane. The difluoroethyl and methyl substituents on the amino nitrogen introduce additional rotational degrees of freedom, resulting in multiple conformational states that exist in dynamic equilibrium. The relative energies of these conformational isomers are influenced by factors such as steric hindrance, electronic interactions, and hydrogen bonding capabilities.

Studies on related fluorinated piperidine systems have shown that the presence of fluorine atoms can significantly influence conformational preferences through both steric and electronic mechanisms. The 2,2-difluoroethyl group exhibits restricted rotation around the carbon-carbon bond due to the gauche effect, where fluorine atoms prefer specific orientations that optimize electrostatic interactions. This restricted rotation contributes to the overall conformational rigidity of the molecule and influences its three-dimensional shape.

The dihydrochloride salt form introduces additional considerations regarding ionic interactions and crystal packing effects. The protonation of nitrogen atoms in the salt form can influence the preferred conformations through electrostatic interactions and hydrogen bonding patterns. These effects are particularly important in solid-state structures where intermolecular interactions play a crucial role in determining the overall molecular arrangement.

| Conformational Feature | Description | Influence |

|---|---|---|

| Piperidine Ring | Chair conformation | Provides structural rigidity |

| 4-Amino Substitution | Tertiary amine center | Creates conformational flexibility |

| Difluoroethyl Group | Restricted rotation | Influences overall molecular shape |

| Methyl Substituent | Free rotation | Modulates steric interactions |

Crystal Structure and Solid-State Properties

The solid-state structure of this compound provides valuable insights into the preferred conformations and intermolecular interactions of this compound. Crystal structure analysis reveals the specific arrangement of molecules within the crystal lattice and the hydrogen bonding patterns that stabilize the solid-state form. The dihydrochloride salt crystallizes in a specific space group that accommodates the ionic nature of the compound and optimizes intermolecular interactions.

The Cambridge Structural Database, which contains over 1.3 million validated crystal structures, serves as a valuable resource for understanding the structural preferences of compounds like this compound. Analysis of related structures in this database reveals common patterns in how fluorinated piperidine derivatives pack in the solid state and the types of intermolecular interactions that dominate their crystal structures.

The presence of fluorine atoms in the structure introduces unique crystallographic features, as fluorine can participate in weak hydrogen bonding interactions and influence the overall packing efficiency of the crystal. The difluoroethyl substituent adopts a specific conformation in the solid state that minimizes unfavorable interactions while maximizing crystal packing efficiency. The chloride ions in the dihydrochloride salt form extensive hydrogen bonding networks with the protonated amino groups, contributing to the overall stability of the crystal structure.

Powder diffraction studies and thermal analysis of the dihydrochloride salt provide information about its polymorphic behavior and thermal stability. The compound exhibits characteristic melting and decomposition temperatures that are influenced by the strength of intermolecular interactions in the crystal lattice. The solid-state properties are further influenced by the hygroscopic nature of the dihydrochloride salt, which can absorb moisture from the environment and potentially form hydrated crystal forms.

The crystal structure also reveals important information about the conformational preferences of the molecule in the solid state. The piperidine ring adopts a chair conformation with specific orientations of the substituents that are stabilized by the crystal packing forces. The difluoroethyl group extends in a particular direction that optimizes intermolecular interactions while minimizing steric clashes with neighboring molecules. These solid-state conformational preferences provide valuable insights into the inherent conformational tendencies of the molecule and can inform understanding of its behavior in solution and other phases.

| Crystal Property | Observation | Significance |

|---|---|---|

| Space Group | Specific crystallographic arrangement | Defines molecular packing |

| Hydrogen Bonding | Extensive networks with chloride ions | Stabilizes crystal structure |

| Conformational State | Chair piperidine with specific substituent orientations | Reveals preferred molecular geometry |

| Thermal Behavior | Characteristic melting and decomposition | Indicates intermolecular interaction strength |

Properties

IUPAC Name |

N-(2,2-difluoroethyl)-N-methylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F2N2.2ClH/c1-12(6-8(9)10)7-2-4-11-5-3-7;;/h7-8,11H,2-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJPXQVDMDUNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(F)F)C1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354962-65-4 | |

| Record name | N-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of amines using hypervalent iodine reagents . This method allows for the selective introduction of the difluoroethyl group under mild conditions, making it suitable for the synthesis of various difluoroethylated compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the difluoroethyl group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of difluoroethylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHClFN

Molecular Weight : 226.10 g/mol

The compound features a piperidine ring substituted with a difluoroethyl group and a methylamine group. The difluoroethyl moiety enhances lipophilicity and may improve the binding affinity to biological targets compared to non-fluorinated analogs.

Chemistry

N-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique difluoroethyl group can modulate properties such as lipophilicity and acidity, making it valuable in drug design.

Biology

In biological research, this compound is investigated for its potential effects on biological activity due to the incorporation of difluoroethyl groups. Studies suggest that these groups can enhance binding affinity and metabolic stability of bioactive molecules.

Medicine

The compound has been explored for its potential therapeutic properties, including:

- Anticancer Activity : It has been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism, which is linked to cell proliferation and cancer progression.

- Anti-inflammatory Effects : In animal models of inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Neurotransmitter Modulation : The compound's ability to modulate neurotransmitter activity indicates its potential role as a pharmacophore in drug development for neurological disorders.

Industry

In industrial applications, this compound is utilized in developing advanced materials with improved properties. Its unique chemical structure can impart desirable characteristics to polymers and coatings.

Inhibition Studies

A study demonstrated that fluorinated piperidine analogs effectively inhibit DHFR, suggesting that this compound could possess similar anticancer properties due to its structural attributes.

Transport Across Cell Membranes

Research indicates that the incorporation of difluoroethyl groups enhances the transport of compounds across cell membranes, potentially improving bioavailability and therapeutic efficacy.

Binding Affinity Studies

Interaction studies have shown significant binding affinity of this compound to various receptors, indicating its potential utility as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoroethyl group can enhance binding affinity by acting as a hydrogen bond donor, while the piperidine ring provides structural stability . These interactions can modulate the activity of enzymes, receptors, and other biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Piperidine Derivatives

4,4-Difluoropiperidine Hydrochloride (CAS: 57395-89-8)

- Similarity Score : 0.83

- Key Differences : Fluorine atoms are positioned on the piperidine ring (C4) rather than on an ethyl side chain.

- Implications : Ring fluorination may enhance metabolic stability compared to side-chain fluorination, influencing pharmacokinetics.

4-Fluoropiperidine Hydrochloride (CAS: 496807-97-7)

3,3-Difluoropiperidine Hydrochloride (CAS: 1779942-70-9)

Table 1: Fluorinated Piperidine Derivatives

| Compound | CAS | Fluorine Position | Similarity Score | Molecular Formula |

|---|---|---|---|---|

| N-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine diHCl | 1354962-65-4 | Ethyl side chain | N/A | C₈H₁₇ClF₂N₂ |

| 4,4-Difluoropiperidine HCl | 57395-89-8 | C4 ring | 0.83 | C₅H₁₀ClF₂N |

| 4-Fluoropiperidine HCl | 496807-97-7 | C4 ring | 0.73 | C₅H₁₁ClFN |

| 3,3-Difluoropiperidine HCl | 1779942-70-9 | C3 ring | 0.71 | C₅H₁₀ClF₂N |

Deuterated Analogs

2-(N,N-Dimethyl(d6)amino)ethyl(d4)chloride Hydrochloride (CAS: 1253176-81-6)

- Key Differences : Deuterium substitution on methyl and ethyl groups .

- Implications : Deuterated analogs often exhibit slower metabolic degradation due to the kinetic isotope effect, making them valuable in tracer studies.

Table 2: Deuterated vs. Non-Deuterated Compounds

| Compound | Deuterium Substitution | Molecular Formula | Application |

|---|---|---|---|

| N-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine diHCl | None | C₈H₁₇ClF₂N₂ | Unknown (discontinued) |

| 2-(N,N-Dimethyl(d6)amino)ethyl(d4)chloride HCl | Methyl (d₃), ethyl (d₄) | C₄ClD₁₀N | Isotopic labeling |

Quaternary Ammonium Salts and Pesticide Analogs

N,N-Dimethylpiperidinium Chloride (Mepiquat chloride)

- Implications : Enhanced water solubility due to permanent positive charge, commonly used as a plant growth regulator.

N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (CAS: 21409-26-7)

Azoamidine Initiators

Compounds like 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride share the dihydrochloride salt formulation but feature azo groups for radical initiation . These are structurally distinct from the main compound, emphasizing the diversity of dihydrochloride applications.

Key Research Findings

- Structural Flexibility : Side-chain fluorination (main compound) vs. ring fluorination (similar derivatives) significantly impacts electronic properties and target interactions .

- Commercial Viability : Discontinuation of the main compound contrasts with the availability of analogs like 4,4-difluoropiperidine HCl, which may reflect demand or synthesis challenges .

- Pharmacokinetic Considerations : Deuterated analogs and quaternary ammonium salts highlight the role of structural modifications in tuning solubility and metabolic stability .

Biological Activity

N-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. The incorporation of difluoroethyl groups can significantly influence the pharmacological properties of piperidine derivatives, making them valuable in drug development.

Chemical Structure and Properties

- Molecular Formula : CHClFN

- Molecular Weight : 226.10 g/mol

- Key Features : The difluoroethyl group enhances lipophilicity and may improve binding affinity to biological targets compared to non-fluorinated analogs.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. The compound exhibits potential as a modulator of neurotransmitter activity, which is crucial for understanding its pharmacodynamics in therapeutic applications.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Neurotransmitter Modulation : Similar piperidine derivatives have shown the ability to influence neurotransmitter systems, potentially leading to antidepressant effects.

- Anticancer Properties : Compounds with similar structures have been evaluated for their efficacy against cancer cell lines, showing promise in inhibiting cell growth through mechanisms such as dihydrofolate reductase (DHFR) inhibition .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and biological activities of this compound in comparison to related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | CHClFN | Difluoroethyl group enhances lipophilicity | Potential CNS activity and receptor modulation |

| N-Methylpiperidin-4-amine | CHN | Lacks fluorine substituents | Potential antidepressant |

| 1-(Fluoromethyl)-N-methylpiperidin-4-amine | CHFN | Contains fluoromethyl group | Antidepressant properties reported |

| 1-(Trifluoromethyl)-N-methylpiperidin-4-amine | CHFN | Contains trifluoromethyl group | Enhanced receptor binding affinity |

Case Studies and Research Findings

- Inhibition of DHFR : A study demonstrated that fluorinated piperidine analogs effectively inhibit DHFR, a critical enzyme in folate metabolism, thereby impacting cell proliferation . This suggests that this compound could similarly possess anticancer properties.

- Transport Across Cell Membranes : Research indicates that the incorporation of difluoroethyl groups can enhance the transport of compounds across cell membranes, potentially improving their bioavailability and therapeutic efficacy.

- Binding Affinity Studies : Interaction studies have shown that this compound exhibits significant binding affinity to various receptors, indicating its potential role as a pharmacophore in drug design .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves reductive amination between 4-aminopiperidine and 2,2-difluoroethyl-N-methyl precursors. NaBH(OAc)₃ in dichloroethane (DCE) with acetic acid as a catalyst is commonly used for the reductive step to improve yield . Optimization includes controlling reaction time (e.g., 12–24 hours) and temperature (room temperature to 40°C). Post-synthesis, dihydrochloride salt formation is achieved via HCl gas or concentrated HCl in anhydrous ether .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine proton environments.

- HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) .

- Mass spectrometry (ESI-TOF) for molecular ion verification (e.g., [M+H]⁺ or [M+2H-Cl]⁺ peaks) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Freely soluble in water and polar solvents (e.g., ethanol, methanol) due to the dihydrochloride salt form. Limited solubility in nonpolar solvents like hexane .

- Stability : Hygroscopic; store under inert gas (argon) at -20°C in airtight containers. Avoid prolonged exposure to light or humidity to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields when synthesizing this compound?

- Methodology :

- Parameter screening : Use Design of Experiments (DoE) to test variables like solvent polarity (DCE vs. THF), reducing agents (NaBH₄ vs. NaBH(OAc)₃), and acid catalysts (acetic acid vs. TFA) .

- Impurity profiling : Employ LC-MS to identify by-products (e.g., unreacted amines or over-alkylated derivatives) and adjust stoichiometry or reaction time .

Q. What advanced analytical techniques are suitable for studying the compound’s reactivity in medicinal chemistry applications?

- Methodology :

- Radiolabeling : Incorporate ¹⁸F or ³H isotopes to track metabolic pathways or receptor binding .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and salt formation .

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor nucleophilic substitution rates at the difluoroethyl group .

Q. How can researchers address challenges in quantifying trace impurities in batch samples?

- Methodology :

- High-resolution LC-MS/MS : Detect impurities at ppm levels using targeted ion monitoring (e.g., m/z ranges for common by-products like N-methylpiperidin-4-amine) .

- Diazotization-coupled spectrophotometry : Quantify aromatic amine derivatives via coupling with H-acid or N-(1-naphthyl)ethylenediamine, with calibration curves for validation .

Q. What strategies are recommended for evaluating the compound’s stability under physiological conditions?

- Methodology :

- Simulated biological fluids : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or human serum at 37°C for 24–72 hours. Analyze degradation products via LC-MS .

- Accelerated stability testing : Use thermal stress (40–60°C) and humidity chambers (75% RH) to predict shelf-life .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.